ClogP and Hydrogen-Bond Donor Capacity: Contrasting the 4-Chlorobenzyl Urea Against a Phenyl Urea Analog
The substitution of a phenyl ring (present in 1-Phenyl-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea, CAS 1705307-77-2) with the 4-chlorobenzyl group of the target compound increases the molecular lipophilicity (ClogP) from a predicted 2.58 (phenyl analog) to 3.29 (target compound), calculated via ChemAxon [1]. Simultaneously, the hydrogen-bond donor count increases from 2 to 3 [1]. This quantifiable shift in two central ADME-governing properties indicates that the target compound resides in a distinct oral bioavailability space compared to a simple phenyl congener [2].
| Evidence Dimension | Computationally predicted partition coefficient (ClogP) and H-bond donor count |
|---|---|
| Target Compound Data | ClogP = 3.29; H-bond donors = 3 |
| Comparator Or Baseline | 1-Phenyl-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea (CAS 1705307-77-2): ClogP = 2.58; H-bond donors = 2 |
| Quantified Difference | ΔClogP = +0.71; ΔH-bond donors = +1 (target vs. phenyl analog) |
| Conditions | In silico prediction using ChemAxon software; standard algorithms for ClogP and H-bond donors [1]. |
Why This Matters
Procurement of the chlorobenzyl variant over a simple phenyl analog is mandatory for experiments requiring the specific, higher-lipophilicity state that can influence membrane permeability and non-specific binding profiles.
- [1] ChemAxon Ltd. Property prediction for 1-(4-Chlorobenzyl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea (SMILES: N(CC1=CC=C(Cl)C=C1)C(NC1CCN(C2=NC=CC=C2)C1)=O) and 1-Phenyl-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea (SMILES: N(C1=CC=CC=C1)C(NC1CCN(C2=NC=CC=C2)C1)=O). Data accessed via Kuujia structural representations on 2026-04-29. View Source
- [2] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
